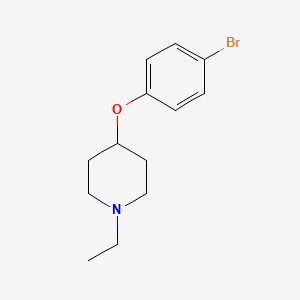
4-(4-Bromophenoxy)-1-ethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenoxy)-1-ethylpiperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromophenoxy group attached to an ethylpiperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-1-ethylpiperidine typically involves the reaction of 4-bromophenol with 1-ethylpiperidine. The process can be carried out using different methods, including:
-
Nucleophilic Substitution Reaction: : This method involves the reaction of 4-bromophenol with 1-ethylpiperidine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction .
-
Metal-Catalyzed Cross-Coupling Reaction: : Another approach involves the use of metal catalysts such as palladium or copper to facilitate the coupling of 4-bromophenol with 1-ethylpiperidine. This method can provide higher yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to improved efficiency and scalability. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenoxy)-1-ethylpiperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones
Reduction: Reduced derivatives with hydroxyl or alkyl groups
Substitution: Substituted products with various functional groups depending on the nucleophile used
Applications De Recherche Scientifique
4-(4-Bromophenoxy)-1-ethylpiperidine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenoxy)-1-ethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenol: A simpler compound with a bromophenoxy group but lacking the piperidine moiety.
1-Ethylpiperidine: A piperidine derivative without the bromophenoxy group.
4-(4-Bromophenoxy)benzaldehyde: A compound with a similar bromophenoxy group but different functional groups attached.
Uniqueness
4-(4-Bromophenoxy)-1-ethylpiperidine is unique due to the combination of the bromophenoxy group and the ethylpiperidine moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its significance .
Propriétés
Formule moléculaire |
C13H18BrNO |
|---|---|
Poids moléculaire |
284.19 g/mol |
Nom IUPAC |
4-(4-bromophenoxy)-1-ethylpiperidine |
InChI |
InChI=1S/C13H18BrNO/c1-2-15-9-7-13(8-10-15)16-12-5-3-11(14)4-6-12/h3-6,13H,2,7-10H2,1H3 |
Clé InChI |
GWNZKTVYYUHBAD-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(CC1)OC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





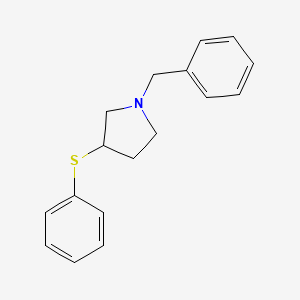


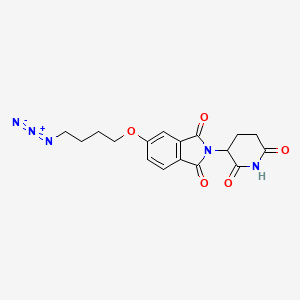
![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)

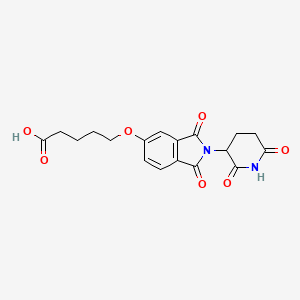
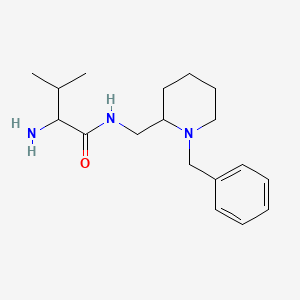
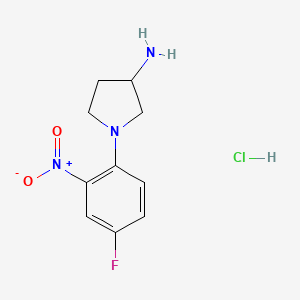

![tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14779155.png)
